The synthesis of F1839-I has been achieved through various methods, notably using enantiospecific total synthesis techniques. A significant approach involves the use of environmentally friendly methods, which include a hetero-Diels-Alder reaction as a key synthetic transformation. This method allows for high yields and selectivity in producing the desired stereochemistry of the compound .
The synthesis typically begins with readily available starting materials that undergo several transformations, including cyclization and functional group modifications. The process is designed to minimize waste and utilize catalysts that are benign to the environment. Detailed parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity.
F1839-I features a complex molecular structure characterized by multiple stereocenters, which contribute to its biological activity. The compound's three-dimensional conformation is essential for its interaction with biological targets. Structural determination techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to elucidate its configuration accurately.
Key structural features include:
F1839-I participates in various chemical reactions that can modify its structure and enhance its pharmacological properties. These reactions include:
The conditions under which these reactions are conducted—such as temperature, pressure, and the presence of catalysts—are critical for achieving desired outcomes.
The mechanism of action of F1839-I primarily involves its ability to inhibit the production of TNF-α, a cytokine involved in systemic inflammation. This inhibition is significant in therapeutic contexts, particularly for inflammatory diseases and cancer.
Studies suggest that F1839-I interacts with specific signaling pathways that regulate TNF-α production, possibly affecting transcription factors involved in inflammatory responses. By modulating these pathways, F1839-I can reduce inflammation and potentially limit tumor growth.
F1839-I exhibits several notable physical and chemical properties:
Characterization techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its thermal stability and phase transitions.
The applications of F1839-I are diverse, particularly in pharmaceutical research:
The evolution of ASTM F1839 reflects three decades of progressive refinement in synthetic bone modeling:
Initial Standardization (F1839-97): The original 1997 specification established baseline requirements for rigid unicellular polyurethane foam, introducing standardized testing protocols for compressive strength, shear strength, and screw pullout performance. This version acknowledged the material's mechanical similarity to human cancellous bone while explicitly stating its non-implantation purpose [2].
Methodological Enhancements (2008 Revision): The F1839-08 revision incorporated technical improvements in mechanical testing methodologies, particularly for shear modulus determination and density verification. It emphasized quality control procedures for end-user foam fabrication using two-part liquid mixtures [1].
Contemporary Iteration (F1839-08(2021)): The current version maintains the 2008 technical framework while clarifying acceptance criteria for lot qualification and expanding the rationale for foam's appropriateness as a cancellous bone analog. It formalizes five distinct mechanical grades (I through V) with progressively increasing densities and strengths [1].
Table 1: Evolution of ASTM F1839 Standard Versions
Version | Key Advancements | Mechanical Grading |
---|---|---|
F1839-97 (Historical) | Baseline material requirements; Screw pullout test standardization | Ungraded foam specifications |
F1839-08(2021) (Current) | Enhanced QC protocols; Expanded rationale for bone simulation; SI unit standardization | Formalized Grades I-V with density and strength thresholds |
ASTM F1839 defines rigid polyurethane foam as a standardized test medium rather than a biomaterial, with explicit exclusion from human implantation [1]. Its scope encompasses three critical dimensions:
Material Qualification Framework: The standard establishes compositional requirements for polyurethane resin systems and finished foam, including acceptable blowing agents, catalysts, and surfactants. Density tolerance is strictly controlled at ±10% of nominal values across five grades (Grade I: 0.16 g/cm³ to Grade V: 0.64 g/cm³) to ensure batch-to-batch consistency [1].
Mechanical Performance Metrics: The specification mandates six mechanical tests with defined protocols:
The primary objectives of this standardization are twofold: (1) to provide device manufacturers with a consistent test medium that reduces experimental variability compared to cadaveric bone, and (2) to enable cross-institutional comparability of orthopedic device performance data through standardized material properties [1] [6].
Table 2: Mechanical Requirements for ASTM F1839 Foam Grades (Selected Properties)
Grade | Density (g/cm³) | Compressive Strength (MPa) | Screw Pullout Strength (N) | Primary Orthopedic Applications |
---|---|---|---|---|
I | 0.16 ±10% | 0.7–1.4 | 50–150 | Osteoporotic bone simulation; Low-density trabecular analogs |
II | 0.24 ±10% | 1.4–2.8 | 150–300 | Cancellous bone (elderly); Vertebral body models |
III | 0.32 ±10% | 2.8–4.2 | 300–500 | Healthy cancellous bone; Metaphyseal fixation testing |
IV | 0.48 ±10% | 4.2–11.2 | 500–800 | High-density cancellous; Tibial plateau analogs |
V | 0.64 ±10% | 11.2–14.0 | 800–1100 | Cortical-cancellous transition zones |
The biomechanical relevance of ASTM F1839 foams stems from extensive validation against human cancellous bone properties. Grade I foam (0.16 g/cm³) demonstrates mechanical properties within the lower 16% of the reported range for osteoporotic femoral bone in torsional strength (0.8–1.2 N·m), bending rigidity (120–180 N/mm), and screw pullout strength (50–150 N) [4]. This precise alignment enables targeted simulation of pathological bone conditions, particularly osteoporosis—a capability unattainable with cadaveric specimens due to their uncontrolled bone mineral density (BMD) distribution [4] [5]. When integrated into composite bone models (e.g., cortical shell with foam core), Grade I foam replicates the structural degradation characteristic of osteoporosis: reduced screw purchase, lowered failure torque, and diminished load distribution capacity [4].
ASTM F1839-compliant foams serve as the substrate for two critical orthopedic device tests:
Screw Pullout Testing (ASTM F543): The standard foam provides a consistent matrix for evaluating bone screw fixation performance. Screw insertion torque and axial pullout force show linear correlations with foam grade density (R²=0.94–0.98), enabling predictable device benchmarking [1] [6].
Implant-Cement Interface Testing: Foam blocks simulate cancellous bone in cemented arthroplasty constructs, allowing quantification of implant stability under cyclic loading. The uniform cell structure eliminates cement penetration variability observed in cadaveric specimens [4].
A landmark application emerged in 2025 when the FDA qualified a Finite Element Analysis (FEA) model based on ASTM F1839 Grade I foam for virtual screw pullout testing under the Medical Device Development Tools (MDDT) program. Developed jointly by Sawbones® and Numalogics, this computational tool replicates physical testing per ASTM F543 using validated foam properties. The qualification acknowledges that Grade I foam's consistent anisotropy and failure modes enable predictive simulation of screw fixation in osteoporotic bone, reducing physical testing requirements by 60–80% for regulatory submissions [3] [6].
Table 3: Biomechanical Validation of ASTM F1839 Grade I Foam in Osteoporotic Bone Simulation
Biomechanical Property | Human Osteoporotic Femur Range | Grade I Foam Performance | % of Cadaveric Range Achieved |
---|---|---|---|
Torsional Rigidity | 1.8–3.2 N·m/° | 1.7–2.1 N·m/° | Lower 11% |
Bending Strength | 80–150 N·m | 65–85 N·m | Lower 8% |
Screw Pullout Strength (4.5mm screw) | 180–1200 N | 95–140 N | Lower 2–16% |
Compressive Modulus | 50–350 MPa | 57–77 MPa | Lower quartile |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0